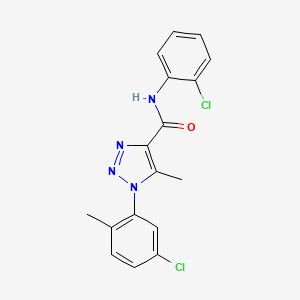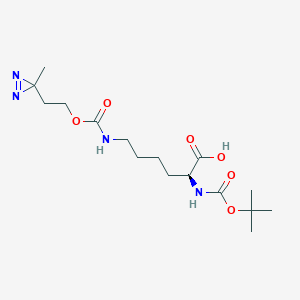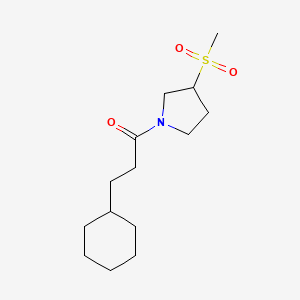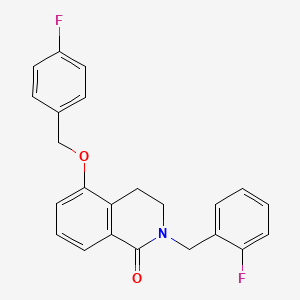![molecular formula C32H44N2O10S2 B2736215 2,4-DIETHYL 5-(9-{[3,5-BIS(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}NONANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE CAS No. 301308-75-8](/img/structure/B2736215.png)
2,4-DIETHYL 5-(9-{[3,5-BIS(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}NONANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-DIETHYL 5-(9-{[3,5-BIS(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}NONANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a molecular formula of C29H34N2O9 and a molecular weight of 554.602 g/mol This compound is characterized by its intricate structure, which includes multiple ester and amide functional groups, as well as a thiophene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-(9-{[3,5-BIS(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}NONANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Ester Groups: Ethyl ester groups are introduced through esterification reactions using ethyl alcohol and suitable carboxylic acid derivatives.
Amidation: The amide bonds are formed through amidation reactions, where amines react with carboxylic acid derivatives under controlled conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct orientation and connectivity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of catalysts, reaction solvents, and purification methods to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2,4-DIETHYL 5-(9-{[3,5-BIS(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}NONANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
2,4-DIETHYL 5-(9-{[3,5-BIS(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}NONANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,4-DIETHYL 5-(9-{[3,5-BIS(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}NONANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets, altering their conformation, and influencing downstream signaling events.
相似化合物的比较
Similar Compounds
- Diethyl 5-{[3-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-{[4-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
What sets 2,4-DIETHYL 5-(9-{[3,5-BIS(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}NONANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE apart from similar compounds is its specific arrangement of functional groups and the length of its carbon chain. These structural features may confer unique properties, such as enhanced stability, specific binding affinities, or distinct reactivity patterns, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
diethyl 5-[[10-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]amino]-10-oxodecanoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O10S2/c1-7-41-29(37)23-19(5)25(31(39)43-9-3)45-27(23)33-21(35)17-15-13-11-12-14-16-18-22(36)34-28-24(30(38)42-8-2)20(6)26(46-28)32(40)44-10-4/h7-18H2,1-6H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGBSTBYCGISAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(butan-2-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2736136.png)
![3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea](/img/structure/B2736137.png)




![Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2736147.png)
![2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2736149.png)
![(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2736151.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B2736152.png)


![2-(4-Chlorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2736155.png)
